molecular formula C13H13NO3 B8655219 4,4-Dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline

4,4-Dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline

Cat. No.: B8655219
M. Wt: 231.25 g/mol
InChI Key: RUMSGGUQDBKXJG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H13NO3/c1-13(2)7-17-11(14-13)8-3-4-10-9(5-8)6-16-12(10)15/h3-5H,6-7H2,1-2H3

InChI Key

RUMSGGUQDBKXJG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC3=C(C=C2)C(=O)OC3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of thionyl chloride (25 ml, 0.344 mol) and N,N-dimethylacetamide (0.2 ml), 5-carboxyphthalide (5 g, 0.028 mol) is added. The stirred mixture is heated 30 minutes at 60° C. and is then brought to reflux (about 80° C.) and kept under these conditions for 6 hours. The thionyl chloride is distilled off in vacuo to an inner temperature of about 90° C. The concentrated mixture is taken up with toluene (25 ml) and distilled in vacuo leaving a residue, which is taken up again twice with of toluene (10 ml) followed by concentration of the solution. The residual acid chloride is taken up with of tetrahydrofuran (25 ml) and the mixture is heated at 60° C. until a complete dissolution is obtained. The solution of the acid chloride in tetrahydrofuran is added dropwise to a mixture of micronized anhydrous potassium carbonate (5 g, 0.036 mol), 2-amino-2-methyl-1-propanol (3.06 ml, 0.032 mol) and of tetrahydrofuran (15 ml), cooled to about 0° C., keeping the temperature at 5-10° C. After about 30 minutes under these conditions, a control by HPLC is performed in order to verify the complete amide formation. The mixture is cooled to 0-3° C. and of thionyl chloride (2 ml, 0.027 mol) is added dropwise to the mixture. At the end of the addition, a control by HPLC confirms that the ring closure of the amide is completed. To the mixture, 50 ml of deionized water is slowly added at 5-10° C. The organic solvents are distilled off in vacuo and the pH is adjusted to 5 with 25% ammonia. The mixture is heated one hour at 50° C., then its temperature is let to decrease to about 20° C., kept at this value for 2 hours, then lowered to 10-15° C. and the mixture is maintained under these conditions for one hour. The mixture is dispersed by stirring, then it is filtered, washed with water and dried in vacuo at 40° C. Yield: 3.87 g of product. Total yield: 59.8%.
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
3.06 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Acetone (40 ml) is stirred and 5-carboxyphthalide (2 g ,0.01 1 mol) are added at about 20° C. The mixture is cooled to −10° C. and ethyl chloroformate (1.18 ml, 0.012 mol) is added. At the end of the addition, a solution of triethylamine (1.56 ml ,0.011 mol) in acetone (3.50 ml) is added keeping the temperature of the mixture at or below −10° C. The temperature of the mixture is allowed to rise to 10-13° C. and, after 30 minutes, it is brought to −10° C. and a solution of 2-amino-2-methyl-1-propanol (3.0 g ,0.034 mol) in acetone (5 ml) is quickly added to the mixture. The temperature is allowed to rise to 15-20° C., whereby the reaction is completed as it may be verified by HPLC. To the mixture thus obtained, cooled to −5° C., thionyl chloride (2.5 ml, 0.034 mol) is added, the temperature is allowed to rise to about 20° C. and after 30 minutes the ring closure is completed. The reaction mixture is concentrated in vacuo leaving a residue, which is treated with water (20 ml). The mixture is concentrated again and a further amount of water (10 ml) is added to the residue, the pH is made basic by addition of 25% ammonia and the mixture is cooled to 5° C. The product is filtered off, washed with water and dried in vacuo. Yield: 1.70 g. Total yield: 66.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To stirred thionyl chloride (800 ml), at 0° C., 2-[[(1-oxo-1,3-dihydroisobenzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol (560 g, 2.25 mol) is added portionwise while maintaining the temperature below 10° C. The temperature is allowed to rise, and then the mixture is heated between 28-30° C. for 5 hours. The thionyl chloride is destined off under reduce pressure at 60° C. The residue is taken up in toluene (2×700 ml) and concentrated under reduce pressure at 60° C. The solid is filtered off, washed with toluene (2×100 ml) and dried at in vacuo. The product is suspended in deionized water (3000 ml). The suspension is cooled and pH is adjusted to basic pH by addition of 28% aqueous ammonia (1000 ml). The product is filtered off, washed with deionized water, and dried at 50° C. in vacuo. Yield: 407 g (78%) having m.p.=109-111° C. and purity (HPLC, peak area)≧95%.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To thionyl chloride (130 ml), cooled at −10° C., 2-[[(1-oxo-1,3-dihydroiso-benzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol (85 g, 0.34 mol) is added portionwise with stirring. The temperature is maintained at −10→−5° C. for 1.5 hours whereafter the cooling is removed and the reaction is stirred overnight at ambient temperature. It is then cooled to 0° C. and tetrahydrofuran (860 mL) is added dropwise keeping the temperature below +8° C. The obtained suspension is kept under stirring for 2 hours at 5° C., and then filtered and the crystals washed with tetrahydrofuran (150 mL). The wet solid is dissolved in deionized water (400 mL) and the pH is adjusted to 9.1 by the addition of 25% aqueous ammonia. The solid is filtered, washed with deionized water and dried for 14 hours at 50° C. under reduced pressure. Yield: 62.8 g (80%) of a white product having a purity (HPLC, peak area)=94%. 1H NMR (DMSO d-6, 500 MHz): 1.31 (6H, s), 4.18 (2H, s), 5.44 (2H, s), 7.9 (1H, d, J=11.3 Hz), 8.01 (1H, d, J=11.3 Hz), 8.12 (1H, s).

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